molecular formula C13H14FN3S B7635931 2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole

2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole

Cat. No. B7635931
M. Wt: 263.34 g/mol
InChI Key: NBYMTOFSKQTPCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various research studies due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole involves the inhibition of MAGL. MAGL is responsible for the breakdown of 2-AG, which is an endocannabinoid that has anti-inflammatory and analgesic effects. Inhibition of MAGL results in increased levels of 2-AG, which in turn leads to the activation of the cannabinoid receptors CB1 and CB2. Activation of these receptors results in the anti-inflammatory and analgesic effects observed with this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of MAGL. Inhibition of MAGL results in increased levels of 2-AG, which is known to have anti-inflammatory and analgesic effects. This compound has been shown to be effective in reducing pain and inflammation in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole in lab experiments is its potency and selectivity. This compound is a potent inhibitor of MAGL and has minimal off-target effects. Additionally, this compound is relatively easy to synthesize and can be produced on a large scale. One of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research and development of 2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole. One potential direction is the development of more potent and selective MAGL inhibitors. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of pain and inflammation. Additionally, the use of this compound in combination with other drugs or therapies could also be explored. Finally, the development of more efficient synthesis methods for this compound could also be a future direction for research.

Synthesis Methods

The synthesis of 2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole involves the reaction of 3-fluorobenzaldehyde with 2-amino-5-methyl-1,3,4-thiadiazole in the presence of a catalyst. The reaction is carried out under mild reaction conditions and yields a high purity product. The synthesis of this compound is relatively simple and can be performed on a large scale.

Scientific Research Applications

2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole has been extensively used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is an enzyme that is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL results in increased levels of 2-AG, which is known to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

2-[2-(3-fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3S/c1-9-15-16-13(18-9)17-7-3-6-12(17)10-4-2-5-11(14)8-10/h2,4-5,8,12H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYMTOFSKQTPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCCC2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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